Isochroman-7-ol
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Overview
Description
Isochroman-7-ol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17 . It is commonly used in laboratory chemicals .
Synthesis Analysis
The synthesis of Isochroman-7-ol and similar compounds has been studied extensively. The oxa-Pictet–Spengler reaction is a common method for constructing the isochroman motif, which is a key structure in Isochroman-7-ol . This reaction typically involves benzaldehyde derivatives and electron-rich β-phenylethanols . A variant of this reaction starts from an epoxide, rather than an aldehyde, which greatly expands the scope and rate of the reaction . The use of hexafluoroisopropanol (HFIP) as a solvent can facilitate the initial Meinwald rearrangement and expand the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .Molecular Structure Analysis
The molecular structure of Isochroman-7-ol consists of nine carbon atoms, ten hydrogen atoms, and two oxygen atoms . The exact mass is 150.068085 .Chemical Reactions Analysis
Isochroman-7-ol and similar compounds can undergo a variety of chemical reactions. For instance, the products of the oxa-Pictet–Spengler reaction mentioned above could be further derivatised by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .Physical And Chemical Properties Analysis
Isochroman-7-ol has a density of 1.2±0.1 g/cm3, a boiling point of 311.6±42.0 °C at 760 mmHg, and a flash point of 153.5±22.1 °C . The vapor pressure is 0.0±0.7 mmHg at 25°C, and the index of refraction is 1.581 .Scientific Research Applications
1. Heteropolyacid Ionic Liquid Heterogeneously Catalyzed Synthesis Heteropolyacid ionic liquid has been used to catalyze the synthesis of isochromans via oxa-Pictet–Spengler cyclization in dimethyl carbonate . This method is a green, practical, and efficient strategy for the synthesis of isochromans . The catalyst could be recycled eight times without significant loss of activity .
Synthesis of Functionalised Isochromans
Isochroman-7-ol can be synthesized from an epoxide, rather than an aldehyde, which greatly expands the scope and rate of the reaction . The use of hexafluoroisopropanol (HFIP) as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols .
Drug Analogue Synthesis
Due to the high pharmacological relevance of the isochroman motif, the synthesis of drug analogues has been demonstrated . This makes Isochroman-7-ol a valuable compound in the pharmaceutical industry .
Green Chemistry
The use of Isochroman-7-ol in the synthesis of various compounds supports the principles of green chemistry . It contributes to economic development, environmental degradation, resource consumption, and so on .
Organic Transformations
Isochroman-7-ol plays a vital role in organic synthesis as acid–base catalysts . It has been used in organic transformations including condensation, cycloaddition, and coupling reactions .
Synthesis of Polysubstituted Olefins
Isochroman-7-ol has been used in the synthesis of various polysubstituted olefins . This synthesis was catalyzed by [HMTH] 2 H 2 [SiW 12 O 40 ] in a green solvent dimethyl carbonate (DMC) .
Safety And Hazards
According to the safety data sheet, Isochroman-7-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity, oral (Category 4, H302). It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
3,4-dihydro-1H-isochromen-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,10H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRPMTVIVLWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1H-2-benzopyran-7-OL | |
CAS RN |
1391209-22-5 |
Source
|
Record name | 3,4-dihydro-1H-2-benzopyran-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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